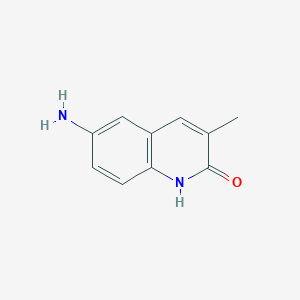

6-Amino-3-methyl-1,2-dihydroquinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJQAOVIGICVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018652-50-0 | |

| Record name | 6-amino-3-methyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Amino 3 Methyl 1,2 Dihydroquinolin 2 One

Specific Synthetic Pathways to 6-Amino-3-methyl-1,2-dihydroquinolin-2-one

The direct synthesis of this compound is most commonly accomplished by the chemical reduction of its corresponding nitro precursor, 3-methyl-6-nitro-1,2-dihydroquinolin-2-one (B1442956). This transformation is a critical step, converting the electron-withdrawing nitro group into the desired amino functionality.

Catalytic Hydrogenation of Nitro Precursors

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. mdpi.com Catalytic hydrogenation stands as a primary method for converting aromatic nitro compounds into their corresponding amines. google.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen.

Another related and effective method is catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of hydrogen gas. nih.govresearchgate.net Formic acid salts, such as ammonium (B1175870) formate, are particularly appealing hydrogen donors for this purpose, often used in conjunction with a Pd/C catalyst. mdpi.com This approach can be performed under mechanochemical milling conditions and is known to tolerate a wide variety of functional groups. mdpi.com For the synthesis of aminoquinolines, stannous chloride (SnCl2) in the presence of a strong acid like HCl is also a viable and widely used reducing agent. nih.gov

While a specific protocol for the catalytic hydrogenation of 3-methyl-6-nitro-1,2-dihydroquinolin-2-one is not extensively detailed, the general principles of nitro group reduction are directly applicable. A procedure for a structurally similar compound, the reduction of l-methyl-6-nitro-3,4-dihydro-lH-quinolin-2-one, utilizes iron powder and ammonium chloride in an ethanol/water solvent mixture under reflux conditions, achieving a high yield of the corresponding 6-amino derivative. chemicalbook.com

Purification Strategies for the Synthesized Compound

Following the reduction of the nitro precursor, a standard purification protocol is necessary to isolate the this compound product. A typical workup procedure involves filtering the reaction mixture to remove the catalyst or any solid reagents. chemicalbook.com For instance, if a heterogeneous catalyst like Pd/C or a reagent like iron powder is used, it can be removed by passing the cooled reaction mixture through a pad of celite. chemicalbook.com

The subsequent purification often involves liquid-liquid extraction. The filtrate is typically diluted with water and extracted with an organic solvent, such as ethyl acetate. chemicalbook.com The combined organic layers are then washed with water and brine to remove any residual inorganic salts or water-soluble impurities. chemicalbook.com After washing, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate. chemicalbook.com Finally, the solvent is removed under reduced pressure to yield the crude product. chemicalbook.com If further purification is required, techniques such as recrystallization from a suitable solvent or silica (B1680970) gel column chromatography can be employed to obtain the compound in high purity. mdpi.comorgsyn.org

General Strategies for the Construction of the 1,2-Dihydroquinolin-2-one Core

Beyond the functional group interconversion of a pre-formed quinolinone, several robust strategies exist for the initial construction of the 1,2-dihydroquinolin-2-one (DHQO) heterocyclic core. These methods often start with acyclic precursors and build the bicyclic system through cyclization reactions.

Intramolecular Friedel-Crafts Alkylation Approaches

The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic compounds, particularly for the synthesis of 5- and 6-membered rings fused to an aromatic system. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the cyclization of a substrate containing both an aromatic ring (the nucleophile) and a potential electrophile, such as an alkyl halide or an activated alkene. wikipedia.org For the synthesis of the 1,2-dihydroquinolin-2-one core, the typical precursor is an α,β-unsaturated N-arylamide. mdpi.com

The success of an intramolecular Friedel-Crafts cyclization is highly dependent on the reaction conditions, particularly the choice of acid catalyst. numberanalytics.com Both Brønsted and Lewis acids are employed to promote the reaction. The catalyst activates the unsaturated system, facilitating the electrophilic attack by the aromatic ring. mdpi.com

The design of the N-arylamide substrate is also crucial. The reaction is sensitive to the electronic properties of the aromatic ring; electron-rich aromatics are generally more reactive towards electrophilic substitution. numberanalytics.comrsc.org Therefore, the presence of electron-donating groups on the N-aryl moiety can facilitate the cyclization.

| Catalyst Type | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | Polyphosphoric acid (PPA), Methanesulfonic acid (MSA), Trifluoroacetic acid (TFA) | Often used as both catalyst and solvent, or in a high-boiling solvent. | masterorganicchemistry.commdpi.com |

| Lewis Acids | AlCl₃, FeCl₃, BF₃·OEt₂, In(III) complexes | Used in stoichiometric or catalytic amounts in an inert solvent like CH₂Cl₂ or DCE. | mdpi.comnumberanalytics.combeilstein-journals.orgamanote.com |

Catalytic Annulation Reactions of α,β-Unsaturated N-Arylamides

Catalytic annulation reactions represent a modern and efficient approach to constructing the dihydroquinolin-2-one scaffold from α,β-unsaturated N-arylamides. mdpi.comresearchgate.net These methods offer simple, mild, and efficient pathways to DHQOs and encompass a variety of reaction mechanisms, including electrophilic cyclization, radical-initiated cyclization, and photochemical reactions. mdpi.compreprints.org

These strategies often involve the generation of a reactive intermediate which then undergoes a cyclization cascade. For example, a copper-catalyzed tandem reaction between N-arylcinnamamides and benzyl (B1604629) hydrocarbons involves a radical addition followed by cyclization to yield the DHQO product. mdpi.com Similarly, palladium-catalyzed reactions can achieve the alkylarylation of acrylamides with unactivated alkyl halides to form the dihydroquinolinone structure. preprints.org Electrophilic cyclization can also be initiated by reacting N-arylcinnamamides with an electrophilic agent, such as an N-arylthiosuccinimide in the presence of a Lewis acid like BF₃·OEt₂, to generate cis-4-aryl-3-arylthio-substituted DHQOs. mdpi.com

| Annulation Strategy | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|

| Radical Addition/Cyclization | Cu₂O / TBPB | Copper-catalyzed tandem reaction with benzyl hydrocarbons. | mdpi.com |

| Alkylarylation | PdCl₂ / dppf | Palladium-catalyzed reaction with unactivated alkyl halides. | preprints.org |

| Electrophilic Sulfenylation/Cyclization | BF₃·OEt₂ | Electrophilic cyclization with N-arylthiosuccinimides. | mdpi.compreprints.org |

| Photochemical Cyclization | Photocatalyst (e.g., 4CzIPN) | Visible light-induced photoredox cyclization. | researchgate.net |

Electrophilic Cyclization Pathways

Electrophilic cyclization represents a direct method for constructing the quinolinone ring. A prominent strategy involves the 6-endo-dig cyclization of N-(2-alkynyl)aniline derivatives. In this approach, an aniline (B41778) bearing an alkyne at the ortho position is treated with an electrophile. The electrophile activates the alkyne, prompting a nucleophilic attack from the aniline nitrogen to form the six-membered ring.

To synthesize a precursor for this compound, one would start with an appropriately substituted N-(4-amino-2-butynyl)aniline. The cyclization can be initiated by various electrophilic reagents, including iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr). The reaction proceeds under mild conditions and tolerates a range of functional groups. The choice of electrophile determines the substituent at the 3-position of the resulting quinoline (B57606) ring, which can be subsequently modified if necessary. For instance, using ICl typically affords a 3-iodoquinoline (B1589721) derivative, which can then be further functionalized.

A study on the electrophilic cyclization of N-(2-alkynyl)anilines demonstrated the efficacy of this method, yielding various 3-substituted quinolines in moderate to good yields. researchgate.net The reaction with ICl in CH₂Cl₂ at low temperatures is particularly effective for achieving this transformation. researchgate.net

Radical-Initiated Cyclization Mechanisms

Radical cyclizations offer an alternative pathway to the quinolinone core, often proceeding through cascade reactions that can build molecular complexity rapidly. One such approach is a photo-induced [2+2+n] radical cascade synthesis using 1,7-enyne and alkyl carboxylic acid as substrates. rsc.org This method allows for the construction of diversely functionalized dihydroquinolinones. rsc.org

Another relevant strategy involves the copper-catalyzed cascade radical addition/cyclization sequence. While often applied to synthesize N-fused quinolines, the underlying principle of generating a radical that subsequently cyclizes onto an alkyne or alkene tethered to an aniline ring is applicable. rsc.org For the target compound, a hypothetical precursor could be designed to undergo an intramolecular radical cyclization, triggered by a radical initiator or a photocatalyst, to form the desired dihydroquinolin-2-one ring system.

Photochemical Cyclization Methods

Photochemistry provides unique, mild, and often highly selective methods for synthesizing heterocyclic compounds, including quinolinones. A notable and efficient photocatalytic approach involves the conversion of quinoline-N-oxides to quinolin-2(1H)-ones using visible light. ucd.ie This method is highly atom-economical, requires low catalyst loading, and produces high yields without undesirable by-products, presenting a greener alternative to many conventional methods. ucd.ie

Other photochemical strategies include the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, which affords good yields of 2,3-diphenylquinoline (B3369077) derivatives upon irradiation. researchgate.net Furthermore, continuous flow photochemical processes have been developed for a tandem photoisomerization-cyclization of alkene derivatives to produce a variety of substituted quinolines efficiently and on a gram scale. acs.orgresearchgate.net Iminyl radical cyclizations, initiated by visible light, have also been employed to construct the quinoline core from precursors like 2-(azidomethyl)-3-aryl-prop-2-enenitriles. nih.gov These diverse photo-induced methods highlight the potential of light-mediated reactions in the synthesis of complex quinolinone structures.

Transition Metal-Catalyzed Annulations (e.g., Palladium, Nickel, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C and C-N bond formation. Catalysts based on palladium, nickel, and copper are widely used to construct the quinolinone scaffold through various annulation reactions.

Palladium: Palladium-catalyzed reactions are particularly versatile for quinolinone synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. acs.org Common strategies include:

Heck Coupling and Cyclization: A coupling-cyclization reaction between a 2-iodoaniline (B362364) derivative and an α,β-unsaturated carbonyl compound can afford 3-substituted quinolin-2(1H)-ones in moderate to good yields. acs.org

Oxidative Annulation: An unprecedented method involves the palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors, allowing for the one-step synthesis of a variety of quinolinones with high efficiency. mdpi.com

Cascade Radical Cyclization: Palladium can also catalyze cascade reactions, such as the radical cyclization of 1,7-enynes with hydroxylamine, to rapidly construct complex tricyclic quinolin-2(1H)-one scaffolds. researchgate.net

Nickel: Nickel catalysts offer a cost-effective alternative to palladium for constructing quinoline and quinolone rings.

Intramolecular Amination: 4-quinolones can be synthesized from o-(N-alkylamino)propiophenones through a nickel-catalyzed tandem dehydrogenation–1,4-addition–reoxidation sequence. ucd.ie

Cycloaddition via Nitrile Elimination: Substituted quinolones can be efficiently synthesized via the nickel-catalyzed cycloaddition of o-cyanophenylbenzamide derivatives with alkynes, which involves the cleavage of aryl–cyano and aryl–carbonyl C–C bonds. nih.gov

Dehydrogenative Coupling: Nickel complexes have been shown to effectively catalyze the double dehydrogenative coupling of 2-aminobenzyl alcohol with alcohols or ketones to assemble the quinoline ring under aerobic conditions. nih.govchemicalbook.com

Copper: Copper catalysis provides an efficient and economical route to quinolines and their derivatives.

Domino Reactions: Quinoline derivatives can be obtained from enaminones and 2-halobenzaldehydes via copper-catalyzed domino reactions that consist of an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org

C–N Cleavage/Condensation: An efficient method involves the copper-catalyzed C–N cleavage of 2-amino benzylamines followed by condensation with ketones to deliver substituted quinolines, using air as the sole oxidant.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Heck Coupling/Cyclization | 2-iodoaniline, α,β-unsaturated carbonyls | Good yields (67–76%), tolerant of functional groups. | acs.org |

| Palladium (Pd) | Oxidative Annulation | Acrylamides, Benzyne precursors | Mild, one-step synthesis with high efficiency. | mdpi.com |

| Nickel (Ni) | Cycloaddition | o-cyanophenylbenzamides, Alkynes | Involves C-C bond cleavage and nitrile elimination. | nih.gov |

| Nickel (Ni) | Dehydrogenative Coupling | 2-aminobenzyl alcohol, Ketones/Alcohols | Phosphine-free catalyst, operates at mild temperatures (80 °C). | nih.gov |

| Copper (Cu) | Domino Reaction | Enaminones, 2-halobenzaldehydes | Domino sequence of aldol, C-N formation, and elimination. | rsc.org |

| Copper (Cu) | C-N Cleavage/Condensation | 2-amino benzylamines, Ketones | Uses air as the oxidant, broad substrate scope. |

Ring-Closing Metathesis Strategies (e.g., Hydrazine-Catalyzed Carbonyl-Olefin Metathesis)

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds. While traditionally used for C=C bond formation, variations have been developed for heterocyclic synthesis. A novel approach for the synthesis of 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.gov

This strategy involves the reaction of N-prenylated 2-aminobenzaldehydes in the presence of a hydrazine (B178648) catalyst. The reaction proceeds under simple conditions of an alcohol solvent with heat and is compatible with a wide variety of functional groups due to the mild nature of the buffered hydrazine catalyst. Compared to analogous oxygen-containing substrates, the key cycloreversion step is more facile in the nitrogen-based substrates, enabling an efficient cyclization to the 1,2-dihydroquinoline (B8789712) core. nih.gov This methodology provides a unique and valuable tool for constructing the dihydroquinolinone backbone from readily available aldehyde precursors.

Cyclization Reactions of o-Aminobenzyl Alcohol Derivatives

Ortho-aminobenzyl alcohols are versatile and readily available starting materials for the synthesis of quinolines through condensation and cyclization reactions with carbonyl compounds. These reactions can be promoted by transition metals or performed under metal-free conditions.

A transition-metal-free method utilizes N,N-dimethyl enaminones and o-aminobenzyl alcohols promoted by TsOH/K₂S₂O₈ to construct 3-substituted or 3,4-disubstituted quinolines. researchgate.net The proposed mechanism involves a transamination process, followed by oxidation, intramolecular cyclization, and finally elimination and aromatization to yield the quinoline product. researchgate.net

Alternatively, various transition metals, including ruthenium, palladium, and iridium, can catalyze the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones. For example, a Pd/C catalyzed modified Friedländer reaction using 2-aminobenzyl alcohol and various ketones in the presence of KOH affords the corresponding quinolines. Water-soluble iridium catalysts have also been developed to perform this transformation in water, highlighting a green chemistry approach.

| Catalytic System | Reaction Partners | Key Features | Reference |

|---|---|---|---|

| TsOH/K₂S₂O₈ | N,N-dimethyl enaminones | Transition-metal-free, direct oxidative cyclocondensation. | researchgate.net |

| Pd/C, KOH | Ketones | Modified Friedländer synthesis via oxidative cyclization. | |

| [Cp*Ir(6,6′-(OH)₂bpy)(H₂O)][OTf]₂ | Ketones | Acceptorless dehydrogenative cyclization performed in water. | |

| Ruthenium Catalyst, KOtBu | Ketones | Dehydrogenative cyclization requiring a hydrogen acceptor. |

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinolinone synthesis, this translates to developing methods that use less hazardous solvents, renewable materials, and more efficient energy sources.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Water has been successfully employed as a solvent for the synthesis of quinolines via the dehydrogenative cyclization of o-aminobenzyl alcohols with ketones, catalyzed by a water-soluble iridium complex.

Solvent-Free Reactions: Performing reactions under neat conditions, often with microwave irradiation, can significantly reduce waste. For example, the Friedländer synthesis of quinolines has been achieved under solvent-free conditions using catalysts like silica and molecular iodine at mild temperatures.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times for quinoline formation, often leading to higher yields and cleaner reactions compared to conventional heating.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach improves atom economy and reduces the number of purification steps required.

Use of Sustainable Catalysts: The development of catalysts based on earth-abundant and non-toxic metals (like copper) or even metal-free systems aligns with green chemistry principles. A sustainable synthesis of quinolines has been reported using a well-defined, air-stable copper(II)-catalyst for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions.

By integrating these sustainable approaches, the synthesis of quinolinone derivatives can be made more environmentally benign and economically viable.

Multicomponent Reaction Paradigms for Dihydroquinolinones

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecular architectures in a single synthetic operation from three or more starting materials. This strategy is particularly valuable for the synthesis of heterocyclic scaffolds such as dihydroquinolinones, which are prevalent in medicinal chemistry. While a direct one-pot multicomponent synthesis specifically for this compound is not extensively documented in dedicated literature, the principles of established MCRs for quinoline and dihydroquinolinone synthesis can be adapted to achieve this target structure. Key strategies include modifications of the Doebner-von Miller reaction and innovative transition-metal-catalyzed cyclizations.

The Doebner-von Miller reaction, a cornerstone in quinoline synthesis, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.org This reaction can be considered a multicomponent reaction, particularly in its Beyer variation, where the α,β-unsaturated carbonyl compound is formed in situ from two carbonyl compounds. wikipedia.org For the synthesis of a dihydroquinolinone derivative, this reaction would need to be modified to yield the partially saturated ring system. A plausible MCR approach for this compound could involve the reaction of a p-phenylenediamine (B122844) derivative with an α,β-unsaturated ester, such as ethyl 2-methylacrylate, in the presence of an acid catalyst. The initial Michael addition of the aniline to the unsaturated ester would be followed by an intramolecular cyclization to form the dihydroquinolinone ring. Subsequent oxidation would lead to the quinolin-2-one. To obtain the desired 1,2-dihydroquinolin-2-one, the reaction conditions would need to be carefully controlled to prevent aromatization.

More contemporary approaches involve transition-metal-catalyzed multicomponent reactions. For instance, a rhodium/palladium/copper multicatalyst system has been reported for the efficient one-pot synthesis of 3,4-dihydroquinolinones. This reaction proceeds via a sequence of conjugate addition, amidation, and a final copper-catalyzed amidation. While this specific protocol was demonstrated for 3,4-dihydroquinolinones, the modularity of such multicatalyst systems offers the potential for adaptation to synthesize 1,2-dihydroquinolin-2-one derivatives with the desired substitution pattern by selecting appropriate starting materials.

Another potential MCR strategy involves the catalytic annulation of α,β-unsaturated N-arylamides. Various methods, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization, have been developed for the synthesis of dihydroquinolin-2(1H)-ones. These reactions, while not always classic three-component reactions, often involve a one-pot cascade of events that build the dihydroquinolinone core. For example, a radical-initiated approach could involve the reaction of an N-(4-aminophenyl)methacrylamide with a radical initiator, leading to the formation of the 3-methyl-dihydroquinolinone scaffold.

While a specific, optimized multicomponent reaction for the direct synthesis of this compound is a subject for further research and development, the existing MCR paradigms for related heterocyclic systems provide a strong foundation for designing such a synthetic route. The key challenge lies in the judicious selection of starting materials and reaction conditions to control regioselectivity and the final oxidation state of the quinoline core.

Below is a table summarizing potential multicomponent reaction approaches for the synthesis of substituted dihydroquinolinones, which could be conceptually applied to the target molecule.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Potential for Target Molecule |

| Modified Doebner-von Miller | p-Phenylenediamine, α,β-Unsaturated Ester (e.g., Ethyl 2-methylacrylate) | Acid Catalyst (e.g., HCl, H₂SO₄) | Substituted Quinolines/Dihydroquinolinones | High, requires control of aromatization. |

| Multi-catalyst (Rh/Pd/Cu) Cyclization | o-Haloaniline, Boronic Acid, Acrylamide | Rh, Pd, and Cu catalysts | 3,4-Dihydroquinolinones | Moderate, would require adaptation for the 1,2-dihydro isomer and specific substitution. |

| Radical Annulation | N-(4-aminophenyl)methacrylamide, Radical Initiator | AIBN, Peroxides | 3-Methyl-dihydroquinolinones | High, direct incorporation of the 3-methyl group. |

| Photochemical Cyclization | N-Arylacrylamides | Photoredox catalyst, light | Dihydroquinolinones | Moderate, depends on the feasibility of incorporating the 6-amino group. |

Reaction Mechanisms and Chemical Transformations of 6 Amino 3 Methyl 1,2 Dihydroquinolin 2 One and Its Derivatives

Reactivity of the Amino Group at Position 6

The amino group at the C-6 position of the quinolinone ring is a key site for functionalization. As a primary aromatic amine, it behaves as a nucleophile, readily participating in reactions that allow for the introduction of a wide array of substituents. This reactivity is crucial for the synthesis of diverse derivatives with modified properties.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the C-6 amino group makes it nucleophilic, enabling it to attack electrophilic centers. This characteristic allows for standard amine reactions such as acylation and alkylation.

Acylation: The amino group can be acylated to form amides. For instance, in a related compound, 2-amino-8-quinolinol, chemoselective acylation can be directed to the amino group under specific conditions, such as treating the anionic nucleophile of the compound with acyl imidazolides. researchgate.net This suggests that the 6-amino group of 6-Amino-3-methyl-1,2-dihydroquinolin-2-one would similarly react with acylating agents like acid chlorides or anhydrides to yield the corresponding 6-acetamido or other 6-acylamido derivatives.

Alkylation: While direct alkylation can be challenging due to potential overalkylation, reductive amination provides an efficient method for introducing alkyl groups. clockss.org This process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylamine. For example, 6-aminoquinoline (B144246) derivatives have been successfully alkylated with various aldehydes using sodium cyanoborohydride as the reducing agent. clockss.org

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acyl Imidazolides | C-6 Amide | researchgate.net |

| Reductive Amination | Aldehyde + NaBH₃CN | C-6 Alkylamine | clockss.org |

Derivatization Reactions for Functionalization

The nucleophilicity of the 6-amino group is widely exploited for creating more complex derivatives, such as in the synthesis of amino acid conjugates. These reactions are pivotal for modifying the molecule's biological or chemical properties.

Coupling reactions with N-protected amino acids are a prime example of such derivatization. Using a coupling reagent like N,N-bis[2-oxo-3-oxazolidinyl]phosphorodiamidic chloride (BOP-Cl), N-Boc protected amino acids such as Alanine, Proline, and Isoleucine have been successfully coupled to the 6-amino group of a quinoline (B57606) derivative. clockss.org This creates a peptide bond, linking the amino acid to the quinolinone scaffold. Such modifications are of interest for creating compounds that might interact with biological systems. clockss.org

Another significant derivatization method involves the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This reagent is used to label primary and secondary amines, including amino acids, by forming highly fluorescent and stable urea (B33335) derivatives. nih.govnih.gov While this is a reaction of the AQC reagent itself, it underscores the utility and reactivity of the 6-aminoquinoline structure in analytical chemistry. nih.govnih.gov

| Derivatization Method | Reagent Example | Functional Group Introduced | Reference |

| Amino Acid Coupling | N-Boc-Alanine, BOP-Cl | Alanine (via amide bond) | clockss.org |

| Urea Formation | Isocyanate | Substituted Urea | Inferred |

Reactivity of the Quinolinone Ring System

The dihydroquinolinone core possesses a unique electronic structure that allows for a range of chemical transformations. Its reactivity is influenced by the electron-donating amino group on the benzene (B151609) ring and the lactam functionality within the heterocyclic portion.

Electrophilic and Nucleophilic Properties of the Ring

The quinolinone ring exhibits both nucleophilic and electrophilic characteristics depending on the specific position and reaction conditions.

Nucleophilic Character: The carbon at the C-3 position, adjacent to the carbonyl group, can be deprotonated by a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with various electrophiles. For example, treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with LDA followed by methyl iodide resulted in the formation of the 3-methyl substituted product in high yield. nih.gov This demonstrates the susceptibility of the C-3 position in the dihydroquinolinone core to act as a nucleophile after activation.

Electrophilic Character: The quinoline ring system is generally susceptible to nucleophilic attack on the heterocyclic ring, particularly at the C-2 and C-4 positions, especially if a good leaving group is present. youtube.comquimicaorganica.org While the subject compound has a carbonyl at C-2, the C-4 position remains a potential site for nucleophilic attack in appropriately substituted derivatives. Electrophilic substitution, conversely, typically occurs on the benzene ring of the quinoline system. youtube.com The presence of the activating amino group at C-6 would direct electrophiles primarily to the C-5 and C-7 positions.

| Position | Reactivity | Reagent Type | Reaction Example | Reference |

| C-3 | Nucleophilic (as enolate) | Electrophile (e.g., CH₃I) | α-Alkylation | nih.gov |

| C-5, C-7 | Nucleophilic | Electrophile (e.g., Br₂) | Aromatic Substitution | youtube.com |

Oxidation and Reduction Processes of the Dihydroquinolinone Core

The dihydroquinolinone core can undergo both oxidation and reduction, leading to changes in the saturation level of the heterocyclic ring.

Oxidation: 1,2-dihydroquinolines can be oxidized to the corresponding aromatic quinolines. This aromatization can occur upon treatment with acid, which removes an N-protecting group (like Boc) and facilitates subsequent air oxidation. nih.govwhiterose.ac.uk Specific oxidizing agents can also be employed. For instance, the Skraup-Doebner-Von Miller reaction, a classical method for quinoline synthesis, often involves an oxidation step to form the final aromatic ring. researchgate.net Microbial oxidation has also been shown to transform a 1,2,3,4-tetrahydroquinoline (B108954) at the C-2 position to yield a 3,4-dihydroquinolin-2(1H)-one. rsc.org

Reduction: The dihydroquinolinone ring can be reduced to a tetrahydroquinoline. Catalytic hydrogenation is a common method for this transformation. nih.govwhiterose.ac.uk For example, the reduction of N-Boc-1,2-dihydroquinolines provides access to the corresponding tetrahydroquinolines. nih.gov Reduction of the quinoline ring itself, often under acidic conditions with a metal catalyst like platinum, can also lead to the saturation of the carbocyclic ring, yielding 5,6,7,8-tetrahydroquinoline. youtube.com

| Process | Reagent/Condition | Product | Reference |

| Oxidation | Air/Acid (from N-Boc precursor) | Quinoline | nih.govwhiterose.ac.uk |

| Reduction | H₂/Pd-C | Tetrahydroquinoline | nih.govwhiterose.ac.uk |

Reactions at the Carbonyl Group (C-2)

The lactam carbonyl group at the C-2 position is a key functional group that can undergo specific chemical transformations.

One of the characteristic reactions of the C-2 carbonyl is thiation, the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation is typically achieved using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. mdpi.com Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that heating with phosphorus pentasulfide converts the C-2 carbonyl into a thio-isomer, 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net However, such reactions can sometimes result in low yields or mixtures of products. mdpi.com This reaction provides a route to quinoline-2-thiones, which are valuable synthetic intermediates.

| Reagent | Transformation | Product | Reference |

| Phosphorus Pentasulfide (P₂S₅) | Carbonyl to Thiocarbonyl | 2-Thioxo-1,2-dihydroquinoline | mdpi.comresearchgate.net |

| Lawesson's Reagent | Carbonyl to Thiocarbonyl | 2-Thioxo-1,2-dihydroquinoline | mdpi.com |

Transformations Involving the Methyl Group at Position 3

The methyl group at the C3 position of the 1,2-dihydroquinolin-2-one scaffold is situated adjacent to both a carbonyl group and the aromatic ring system. This positioning activates the C(sp³)–H bonds, rendering them susceptible to a variety of chemical transformations. While direct functionalization of the 3-methyl group on the this compound substrate is not extensively documented, its reactivity can be inferred from established chemical principles applied to analogous activated methyl groups on related heterocyclic systems. nih.govacs.orgtandfonline.com

Key potential transformations include:

Condensation Reactions: The active methylene (B1212753) nature of the 3-methyl group makes it a candidate for base-catalyzed condensation reactions with electrophiles, particularly aldehydes and ketones. mdpi.comyoutube.com This type of aldol (B89426) condensation would lead to the formation of 3-styryl or 3-alkenyl derivatives, extending the conjugation of the system and providing a scaffold for further modification.

Oxidation: The benzylic-like nature of the 3-methyl group suggests it can be oxidized to introduce oxygen-containing functional groups. Reagents such as selenium dioxide (SeO₂) could potentially oxidize the methyl group to a formyl group (CHO), yielding a 3-formyl-1,2-dihydroquinolin-2-one derivative. More potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) could further oxidize it to a carboxylic acid. youtube.comarcjournals.org These transformations would provide key intermediates for amide coupling or other derivatizations.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, is a common method for functionalizing activated C-H bonds. mt.com This reaction could convert the 3-methyl group into a 3-(bromomethyl) group, which is a versatile synthetic handle for introducing various nucleophiles via substitution reactions.

The following table summarizes the potential and documented transformations for methyl groups on quinoline and quinolinone systems, which are applicable by analogy to the 3-methyl group of the title compound.

| Transformation | Reagent/Conditions | Potential Product | Ref. |

| Condensation | Aldehydes/Ketones, Base | 3-Alkenyl-dihydroquinolin-2-one | mdpi.com |

| Oxidation to Aldehyde | Selenium Dioxide (SeO₂) | 3-Formyl-dihydroquinolin-2-one | arcjournals.org |

| Oxidation to Acid | Potassium Permanganate (KMnO₄) | 3-Carboxy-dihydroquinolin-2-one | youtube.com |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)-dihydroquinolin-2-one | mt.com |

| C-H Functionalization | Various (e.g., with tryptanthrins) | 3-Substituted-methyl-dihydroquinolin-2-one | tandfonline.com |

Mechanistic Investigations of Chemical Transformations

Insights into Intramolecular Cyclization Pathways

The formation of the 3,4-dihydroquinolin-2-one skeleton is frequently achieved through intramolecular cyclization of open-chain precursors, most commonly N-arylamides. mdpi.comrsc.org The specific mechanism of this ring-closing step can be guided by the choice of catalyst, reagents, and reaction conditions, leading to different substitution patterns and stereochemical outcomes.

Electrophilic Cyclization: This pathway involves the generation of an electrophilic species that adds to the double bond of an N-arylcinnamamide precursor, creating a cationic intermediate. mdpi.com This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, where the electron-rich aniline (B41778) ring attacks the carbocation to form the six-membered ring. A final proton loss re-aromatizes the system to yield the dihydroquinolinone product. For instance, the reaction of N-thiosuccinimides with N-arylcinnamamides in the presence of a Lewis acid like BF₃·OEt₂ proceeds via an electrophilic thio-intermediate that initiates the cyclization cascade. mdpi.com

Radical Cyclization: A prevalent strategy for dihydroquinolinone synthesis involves a 6-exo-trig radical cyclization. scispace.com In this approach, a radical is generated on the side chain of an N-aryl amide precursor. This radical then adds to an ortho-alkenyl group on the aryl ring. scispace.com For example, α-halo-ortho-alkenyl anilides are common precursors where a radical is generated at the α-carbon (adjacent to the amide carbonyl) via reduction with agents like tributyltin hydride (Bu₃SnH). This radical then attacks the ortho-alkenyl group to form the dihydroquinolinone ring. scispace.com This method has been shown to proceed with high yields and excellent transfer of chirality when using enantioenriched axially chiral precursors. scispace.com

Photochemical Cyclization: Certain N-arylacrylamides can undergo a 6π-photocyclization reaction upon irradiation with UV light. mdpi.comorganic-chemistry.org This process is a concerted pericyclic reaction that forms the dihydroquinolinone ring directly. The stereochemistry of the product is often dictated by the photochemical reaction rules. The efficiency and enantioselectivity of this transformation can sometimes be enhanced by the use of photochemical catalysts. mdpi.com

The table below compares the key attributes of these primary cyclization pathways.

| Cyclization Pathway | Typical Precursor | Key Mechanistic Step | Common Reagents/Conditions | Ref. |

| Electrophilic | N-Arylcinnamamide | Electrophilic addition followed by intramolecular aromatic substitution | Lewis Acids (e.g., BF₃·OEt₂) | mdpi.com |

| Radical | α-Halo-ortho-alkenyl anilide | Intramolecular 6-exo-trig radical addition to an alkene | Bu₃SnH, AIBN; Et₃B/air | scispace.com |

| Photochemical | N-Arylacrylamide | Concerted 6π electrocyclization | UV light (~300 nm), Photosensitizers | mdpi.comorganic-chemistry.org |

Free Radical Processes in Dihydroquinolinone Chemistry

Free radical reactions represent a powerful and versatile tool for the synthesis and functionalization of the dihydroquinolinone scaffold, enabling the formation of complex structures through cascade reactions. mdpi.com These processes are particularly effective for creating 3,4-disubstituted dihydroquinolin-2-ones from N-arylcinnamamide precursors. mdpi.com

The general mechanism typically proceeds through a sequence of radical-mediated events:

Radical Generation: An external radical species (R•) is generated from a suitable precursor. Common sources include alkyl radicals from carboxylic acids via decarboxylation (often initiated by Ag⁺ or Fe²⁺), benzyl (B1604629) radicals from toluene (B28343) derivatives, or trifluoromethyl radicals from CF₃SO₂Na. mdpi.com

Radical Addition: The generated radical adds to the β-carbon of the α,β-unsaturated amide system of the N-arylcinnamamide substrate. This step forms a new, more stable radical intermediate, typically at the α-position.

Intramolecular Cyclization: The radical intermediate undergoes a 6-endo or, more commonly, a 6-exo cyclization, where the radical center attacks the ortho-position of the N-aryl ring to form the new six-membered ring. mdpi.com

Re-aromatization/Termination: The resulting cyclohexadienyl-type radical is then oxidized or undergoes a hydrogen atom transfer (HAT) to restore aromaticity and yield the final 3,4-disubstituted dihydroquinolin-2-one product. mdpi.com

The involvement of a free radical mechanism is often confirmed by experiments where the addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene), significantly inhibits the reaction. mdpi.com

A variety of radical precursors have been successfully employed in these synthetic strategies, as summarized in the table below.

| Radical Source | Precursor | Reagents/Catalyst | Resulting Substitution | Ref. |

| Alkyl Radical | Aliphatic Carboxylic Acids | AgNO₃, K₂S₂O₈ | 3-Alkyl | mdpi.com |

| Alkyl Radical | Peresters | FeCl₂·4H₂O | 3-Alkyl | mdpi.com |

| Benzyl Radical | Toluene | Cu₂O, TBPB | 3-Benzyl | mdpi.com |

| Trifluoromethyl Radical | CF₃SO₂Na | AgNO₃, K₂S₂O₈ | 3-Trifluoromethyl | mdpi.com |

| Cyanoalkyl Radical | Cyclobutanone Oxime Esters | Cu Catalyst | 3-Cyanoalkyl | mdpi.com |

| Cyclohexyl Radical | Cyclohexyl Boronic Acid | O₂ (air) | 3-Cyclohexyl | mdpi.com |

Tautomerism and Reactivity Considerations

Tautomerism, the phenomenon where isomers interconvert through the migration of a proton, is a critical factor influencing the structure, properties, and chemical reactivity of this compound and its derivatives. nih.gov Several tautomeric equilibria are possible for this molecular scaffold.

Lactam-Lactim Tautomerism: The most fundamental tautomerism for the 1,2-dihydroquinolin-2-one ring is the lactam-lactim equilibrium. The compound can exist as the amide (lactam) form, This compound , or as the aromatic hydroxy-quinoline (lactim) form, 6-Amino-3-methyl-quinolin-2-ol . nih.gov In most heterocyclic systems of this type, the lactam form is thermodynamically favored. nih.gov However, the lactim tautomer can be accessed under certain reaction conditions, and its formation significantly alters the molecule's reactivity. The lactim form possesses a fully aromatic quinoline ring and a phenolic hydroxyl group, which can undergo O-alkylation or be converted into a good leaving group (e.g., a triflate), facilitating nucleophilic aromatic substitution.

Amino-Imino Tautomerism: The presence of the exocyclic amino group at the C6 position introduces the possibility of amino-imino tautomerism. This involves the migration of a proton from the amino group to a ring atom, resulting in a quinone-imine type structure. While generally less favorable for aniline-type systems, this equilibrium can be influenced by substitution and solvent effects, potentially impacting the nucleophilicity and basicity of the exocyclic nitrogen.

The different tautomers present distinct reactive sites. The lactam form has an acidic N-H proton and an enolizable C3 proton, allowing for N-alkylation or C3-alkylation under basic conditions. The exocyclic amino group in this form acts as a typical aromatic amine nucleophile. Conversely, the lactim form offers a reactive hydroxyl group and a more electron-rich aromatic system, directing electrophilic substitution differently. Understanding these equilibria is crucial for predicting reaction outcomes and designing synthetic strategies. mdpi.com

After conducting a thorough search for scientific literature and spectroscopic data, it has been determined that detailed experimental characterization for the specific chemical compound “this compound” is not publicly available.

While data exists for structurally related compounds, such as other substituted quinolinone derivatives, this information is not directly applicable to the target compound. Adhering to the principles of scientific accuracy, data for similar but distinct molecules cannot be used to describe the specific spectroscopic and analytical characteristics of this compound.

Therefore, the requested article, which requires detailed research findings and data tables for each specified analytical technique, cannot be generated at this time due to the lack of available scientific data in the public domain.

Advanced Spectroscopic and Analytical Characterization of 6 Amino 3 Methyl 1,2 Dihydroquinolin 2 One

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and crystal packing, offering unparalleled insight into the molecule's solid-state conformation and intermolecular interactions.

A comprehensive search of publicly available scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for 6-Amino-3-methyl-1,2-dihydroquinolin-2-one. However, as of the latest search, no published studies containing the crystal structure of this specific compound were identified.

While crystallographic data for structurally related quinoline (B57606) derivatives have been reported, a direct analysis of the solid-state structure of this compound is not possible without experimental diffraction data. Such a study would be invaluable for understanding its molecular geometry, tautomeric form in the solid state, and the nature of its intermolecular interactions, such as hydrogen bonding, which are anticipated given the presence of the amino and amide functional groups.

Future crystallographic studies on this compound would be beneficial to the scientific community, providing a more complete understanding of its chemical and physical properties.

Role As a Building Block and Scaffold in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems Utilizing 6-Amino-3-methyl-1,2-dihydroquinolin-2-one as a Precursor

The structure of this compound is well-suited for the synthesis of a variety of complex and fused heterocyclic systems. The presence of the 6-amino group, in particular, offers a key nucleophilic site for cyclization reactions. This primary amine can react with a range of electrophilic reagents to build new rings onto the existing quinolinone core.

The general reactivity of 6-aminouracil and other 6-amino-substituted heterocycles serves as a strong precedent for the potential transformations of this compound. For instance, reactions with α,β-unsaturated ketones can lead to the formation of fused pyridone rings through a Michael addition followed by intramolecular cyclization and subsequent oxidation or aromatization. researchgate.net Similarly, multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step, represent a powerful strategy for constructing complex molecules from simple building blocks. nih.govnih.gov The amino group of the quinolinone can participate as a key nucleophile in such reactions, for example, with aldehydes and active methylene (B1212753) compounds, to generate fused polycyclic structures. frontiersin.org

Several classes of fused heterocyclic systems can be envisioned through the strategic reaction of this compound with appropriate bifunctional reagents. These reactions typically involve the formation of two new bonds, leading to annulated products with significant molecular complexity.

| Target Heterocyclic System | Potential Reagents | Reaction Type |

|---|---|---|

| Pyrimido[4,5-b]quinolines | 1,3-Dicarbonyl compounds (e.g., ethyl acetoacetate, malonic esters), Urea (B33335)/Thiourea derivatives | Condensation/Cyclization |

| Pyrido[2,3-g]quinolines | α,β-Unsaturated ketones or aldehydes | Michael Addition/Intramolecular Cyclization |

| Imidazo[4,5-g]quinolines | Orthoesters followed by cyclization with ammonia or amines | Condensation/Cyclization |

| Oxazolo/Thiazolo[4,5-g]quinolines | Carbon disulfide followed by reaction with α-haloketones | Thiocarbamate formation/Cyclization |

Strategies for Scaffold Diversity and Library Generation

Diversity-oriented synthesis (DOS) is a powerful approach in medicinal chemistry and materials science aimed at creating collections of structurally diverse small molecules. nih.govcam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its multiple, chemically distinct functionalization points. By systematically modifying these points, a large library of related but structurally diverse compounds can be generated.

The primary sites for diversification on the this compound scaffold include:

The 6-Amino Group: This primary aromatic amine can undergo a wide array of reactions, including acylation, sulfonation, alkylation, and arylation, to introduce a variety of substituents.

The Lactam Nitrogen (N-1): The N-H bond of the dihydroquinolinone ring can be alkylated or acylated, providing another vector for structural diversification.

The Aromatic Ring: The benzene (B151609) portion of the quinolinone core is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of functional groups such as halogens, nitro groups, or acyl groups at the C-5 and C-7 positions.

These modifications can be performed in a combinatorial fashion to rapidly generate a large number of analogs. Scaffold hopping, a strategy that involves modifying the core structure to create novel chemotypes, can also be employed to further expand the chemical space accessible from this starting material. nih.govresearchgate.netnih.gov

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |

|---|---|---|---|

| 6-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| 6-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| 6-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Lactam Nitrogen (N-1) | Alkylation | Alkyl halides, Base (e.g., NaH) | N-Alkyl Lactam |

| Aromatic Ring (C-5, C-7) | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted Ring |

| Aromatic Ring (C-5, C-7) | Nitration | HNO₃/H₂SO₄ | Nitro-substituted Ring |

Applications in Material Science (e.g., as precursors for luminescent materials)

Quinoline (B57606) and its derivatives are a well-established class of compounds known for their luminescent properties, finding applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. nih.govacs.org The photophysical properties of these molecules are highly tunable and are strongly influenced by the nature and position of substituents on the quinoline ring.

The this compound scaffold possesses features that make it a promising precursor for luminescent materials. The presence of the amino group at the 6-position acts as a strong electron-donating group, which can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. This ICT character is often associated with desirable photophysical properties, such as large Stokes shifts and sensitivity of the emission to the local environment (solvatochromism). researchgate.net

Derivatization of the 6-amino group can be used to fine-tune the electronic structure and, consequently, the emission color and quantum yield of the resulting materials. For example, extending the π-conjugation of the system by attaching aromatic or heteroaromatic groups to the amino function can shift the emission to longer wavelengths (a bathochromic shift). The inherent biocompatibility and low toxicity of many quinolinone structures also make them attractive candidates for applications in biological imaging. rsc.org While specific studies on the luminescent properties of this compound are not widely reported, the photophysical data from analogous amino-substituted quinoline systems suggest significant potential.

| Analogous Compound Class | Observed Photophysical Properties | Potential Application |

|---|---|---|

| Substituted Amino-Quinolines | Green/Blue light emission, High quantum yields | Organic Light-Emitting Diodes (OLEDs) |

| Quinoline-fused Quinazolinones | Fluorescence with significant Stokes shifts | Fluorescent Probes |

| 8-Hydroxyquinoline Derivatives | Luminescence, formation of fluorescent metal complexes | Chemosensors |

| Amino-substituted Perylenes | Moderate fluorescence quantum yields, long-lived excited states | Photosensitizers |

Q & A

Q. What are the optimal synthetic routes for 6-Amino-3-methyl-1,2-dihydroquinolin-2-one?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of a nitro precursor. For example, 6-nitro-3-methyl-1,2-dihydroquinolin-2-one is reduced using 10% Pd/C under hydrogen atmosphere in ethanol for 48 hours, yielding 72.9% after purification via Biotage flash chromatography . Key considerations include solvent selection (ethanol for solubility), catalyst loading (5–10% Pd/C), and reaction monitoring (TLC/HPLC) to prevent over-reduction. Post-synthesis, residual solvents should be removed via rotary evaporation, and purity confirmed by NMR or LC-MS .

Q. How can I characterize this compound post-synthesis?

Methodological Answer: Use a combination of 1H NMR (e.g., δ 6.48 ppm for aromatic protons), 13C NMR (e.g., carbonyl resonance at ~170 ppm), and mass spectrometry (ESI-MS: [M+H]+ expected at ~177 m/z) . For structural confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended if single crystals are obtainable . Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with comparison to reference standards .

Q. What purification strategies are effective for this compound?

Methodological Answer: Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) resolves polar byproducts. For stubborn impurities, recrystallization in ethanol or methanol is effective . Note that the amino group may require inert conditions (argon atmosphere) to prevent oxidation during purification .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer: Systematically vary experimental conditions (e.g., cell lines, solvent controls, concentration ranges) to isolate confounding factors. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For reproducibility, adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) and document all parameters (e.g., temperature, solvent purity) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer: Modify substituents at the 3-methyl or 6-amino positions (e.g., alkylation, acylation) and assess effects on bioactivity. Use computational tools like molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases). Validate predictions with in vitro assays (e.g., IC50 determination) . For regioselective functionalization, employ protecting groups (e.g., Boc for amines) to direct reactivity .

Q. What computational methods predict the compound’s reactivity in complex matrices?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reaction pathways. Molecular dynamics simulations (AMBER/CHARMM) predict stability in biological environments (e.g., blood-brain barrier penetration). Validate with experimental data (e.g., UV-Vis spectroscopy for degradation kinetics) .

Q. How to ensure reproducibility in multi-step syntheses?

Methodological Answer: Standardize reaction parameters (e.g., solvent degassing, strict temperature control) and use anhydrous reagents to minimize variability. For moisture-sensitive steps (e.g., LiAlH4 reductions), employ Schlenk-line techniques. Document intermediate characterization (e.g., HRMS for azide intermediates) to trace failure points .

Q. What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer: High-resolution LC-MS (Q-TOF) identifies impurities at <0.1% levels. For quantification, use calibrated reference standards (e.g., 6-Hydroxy-3,4-dihydroquinolin-2-one as a byproduct marker) and internal standards (e.g., deuterated analogs) . NMR relaxation experiments (e.g., T1 measurements) detect low-concentration species in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.